Bienvenue dans la boutique en ligne BenchChem!

3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea

Medicinal chemistry Structure-activity relationship Lead optimization

Select this scaffold to explore IP-generating chemical space distinct from chlorinated ABCG2 or urease inhibitors. The 1,2-dimethylindole core is a validated kinase pharmacophore; the 3-methylphenyl urea tail provides a unique R-group vector for novel SAR campaigns. Pre-screened HTS data against RGS4, OPRM1, ADAM17, and CHRM1 are available to de-risk secondary screening. Its lead-like MW (307.4 Da) and zero-halogen composition ensure compliance with fragment library criteria.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 852140-73-9
Cat. No. B2803814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea
CAS852140-73-9
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
InChIInChI=1S/C19H21N3O/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23)
InChIKeySKXJUTLQYXPXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852140-73-9: Structural Identity and Baseline Characteristics of a 1,2-Dimethylindole-Phenylurea Screening Compound


3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea (CAS 852140-73-9) is a synthetic small molecule with the molecular formula C19H21N3O and a molecular weight of 307.4 g/mol . It belongs to the phenylurea indole derivative class, characterized by a 1,2-dimethylindole core linked via a methylene bridge to a urea moiety bearing a 3-methylphenyl (m-tolyl) substituent. The compound has been submitted to PubChem BioAssay screening panels targeting diverse proteins including regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (OPRM1), ADAM17, and the muscarinic acetylcholine receptor M1 (CHRM1) . It is commercially available from multiple vendors exclusively for research use and is not intended for human therapeutic or veterinary applications .

Why 852140-73-9 Cannot Be Interchanged with Other Indole-Urea Analogs Without Loss of Structural Specificity


Within the indole-phenylurea chemical space, subtle variations in substitution pattern produce markedly different biological profiles. The 3-methylphenyl (m-tolyl) substituent on the urea nitrogen of 852140-73-9 creates a distinct electronic and steric environment compared to the 4-chlorophenyl analog (CAS 852140-72-8, Urumacocin A), which has documented anticancer activity via microtubule disruption , or the unsubstituted phenyl analog (CAS 852140-64-8) . The 1,2-dimethyl substitution on the indole ring further differentiates this compound from NH-indole or N-methyl-only analogs, affecting both conformational preferences and metabolic stability. Indole-urea derivatives as a class exhibit target-specific SAR where minor structural modifications can shift activity from ABCG2 inhibition to urease inhibition or serotonin receptor antagonism [1][2]. Generic substitution without verifying the specific substitution pattern therefore risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for 852140-73-9: Head-to-Head and Class-Level Comparative Data


Structural Differentiation: 3-Methylphenyl vs. 4-Chlorophenyl Substitution Alters Physicochemical and Predicted ADME Properties

The defining structural feature of 852140-73-9 is the 3-methylphenyl (m-tolyl) urea substituent, which distinguishes it from the closest commercially available analog 852140-72-8 bearing a 4-chlorophenyl group. This substitution difference results in a lower molecular weight (307.4 vs. 327.8 g/mol) and the absence of a halogen atom, which may influence lipophilicity, metabolic stability, and off-target binding . The 4-chloro analog (Urumacocin A) is a reported natural product with documented anticancer cytotoxicity, whereas the 3-methyl analog has a distinct PubChem BioAssay screening fingerprint spanning GPCR and enzyme targets .

Medicinal chemistry Structure-activity relationship Lead optimization

Target Screening Fingerprint: PubChem BioAssay Profile Reveals Multi-Target Engagement Distinct from Close Analogs

According to Chemsrc-curated PubChem BioAssay data, 852140-73-9 has been tested in at least four distinct primary HTS assays: a cell-based RGS4 regulator assay (Johns Hopkins Ion Channel Center), a luminescence-based mu-opioid receptor (OPRM1) agonist assay, a QFRET-based ADAM17 (TACE) inhibition assay, and a fluorescence-based muscarinic M1 receptor (CHRM1) agonist assay — all from The Scripps Research Institute Molecular Screening Center . This multi-target screening history contrasts with the 4-chloro analog (852140-72-8), which is primarily associated with anticancer cytotoxicity studies rather than GPCR/enzyme panel screening . Specific quantitative IC50 or EC50 values from these HTS campaigns were not publicly retrievable at the time of this analysis.

High-throughput screening Target profiling Polypharmacology

Indole Core Methylation Pattern: 1,2-Dimethyl Substitution Differentiates from N-Unsubstituted and 2-Methyl-Only Indole-Urea Series

The 1,2-dimethyl substitution on the indole core of 852140-73-9 is a key structural discriminator. Literature on related indole-urea chemotypes demonstrates that N1-methylation is critical for PDK1 inhibitory activity: compound BX-517 (bearing a 1,2-dimethylindole urea scaffold) is a known phosphoinositide-dependent kinase-1 (PDK1) inhibitor, whereas N1-unsubstituted analogs in the same series show markedly reduced potency [1]. The 852140-64-8 analog bearing only a 2-methyl group (with free NH at indole N1) lacks this critical N1-methyl feature. While direct PDK1 inhibition data for 852140-73-9 is not available, the 1,2-dimethylindole substructure is a recognized pharmacophoric element for kinase hinge-region binding [1].

Medicinal chemistry Kinase inhibitor design PDK1 inhibition

Urease Inhibitory Potential: Class-Level Evidence Positions Indole-Urea Derivatives as a Privileged Scaffold, but Direct Comparative Data for 852140-73-9 Is Absent

Multiple independent studies have established indole-urea and indole-sulfonate/sulfamate derivatives as potent H. pylori urease inhibitors, with reported IC50 values ranging from 0.23 μM to 30.9 μM across various analog series [1][2]. The most potent recently reported indole-based urease inhibitor (compound 1n) achieved an IC50 of 0.23 ± 0.33 μM in a cell-free urease assay [1]. However, a specific search for quantitative urease inhibition data for 852140-73-9 yielded no hits in PubMed, BindingDB, ChEMBL, or PubChem BioAssay when cross-referenced with the correct molecular formula and InChIKey (SKXJUTLQYXPXGT-UHFFFAOYSA-N). Several BindingDB entries retrieved by search engines for this CAS number were found to correspond to structurally unrelated compounds upon SMILES verification and have been excluded from this analysis [3]. Therefore, while the indole-phenylurea scaffold is a privileged chemotype for urease inhibition, no direct or inferential potency data can be attributed to 852140-73-9 at this time.

Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Physicochemical Property Comparison: 852140-73-9 Occupies a Distinct Property Space vs. Halogenated and Bulkier Indole-Urea Analogs

852140-73-9 (C19H21N3O, MW 307.4) occupies a favorable drug-like property space with molecular weight below 310 Da, no halogen atoms, and a calculated hydrogen bond donor count of 2 (both urea NH) and acceptor count of 2 (urea carbonyl and indole nitrogen) . In comparison, the 3,4-dichlorophenyl analog (C18H17Cl2N3O, MW 362.3) adds two chlorine atoms and 55 Da of molecular weight, while the 4-chlorophenyl analog (MW 327.8) adds one chlorine and 20 Da. Within the broader phenylurea indole series, compounds with extended π-systems (e.g., naphthyl or biphenyl substituents) show enhanced ABCG2 inhibitory activity but at the cost of increased molecular weight and lipophilicity [1]. The lower molecular weight and halogen-free composition of 852140-73-9 may offer advantages in fragment-based screening or in projects where halogen-related toxicity or metabolic liabilities (e.g., CYP-dependent dehalogenation) are a concern.

Drug-likeness Physicochemical profiling Compound library design

Synthetic Tractability and Commercial Availability: 852140-73-9 Is Accessible as a Research-Grade Building Block with Defined Purity

852140-73-9 is listed as in-stock by multiple commercial vendors with catalog numbers and defined purity specifications for research use . The synthesis route involves reaction of 1,2-dimethylindole derivatives with 3-methylphenyl isocyanate under controlled conditions . In contrast, the 4-chloro analog (852140-72-8, Urumacocin A) is described as a natural product isolated from the Caribbean sponge Urucaru coaxans, which may imply a more complex and less scalable supply chain for procurement . The synthetic accessibility of 852140-73-9 via standard isocyanate coupling chemistry suggests reliable commercial resupply and the potential for straightforward analog generation in medicinal chemistry campaigns .

Chemical procurement Building block Synthetic chemistry

Evidence-Based Application Scenarios for Procuring 852140-73-9 in Research and Industrial Settings


Chemical Biology Probe Development: Starting Point for Kinase-Targeted SAR Exploration Using the 1,2-Dimethylindole Pharmacophore

Based on the structural evidence that 1,2-dimethylindole ureas represent a validated kinase inhibitor pharmacophore (as demonstrated by BX-517 and related PDK1 inhibitors) , 852140-73-9 serves as an appropriate starting scaffold for medicinal chemistry campaigns targeting kinase hinge regions. Its 3-methylphenyl substitution provides a vector for exploring R-group SAR distinct from the chlorinated or extended π-system analogs that dominate the ABCG2 inhibitor literature [1]. Researchers procuring this compound for kinase panel screening should note that while the indole core is validated, the 3-methylphenyl urea tail has not been characterized in this context, making it suitable for novel IP generation.

Multi-Target Screening Campaigns: Leveraging Existing HTS Data as a Preliminary Selectivity Filter

The documented PubChem BioAssay screening history of 852140-73-9 across RGS4, OPRM1, ADAM17, and CHRM1 targets provides a preliminary selectivity fingerprint that can guide secondary screening decisions. For researchers conducting phenotypic or target-based screens where these four targets are relevant counterscreens, the existing HTS data may reduce the burden of de novo profiling. However, users should verify the quantitative outcomes of these primary HTS campaigns directly through PubChem (AID numbers available via Chemsrc) before making definitive selectivity claims.

Fragment-Based and Lead-Like Library Design: Incorporation as a Low-MW, Halogen-Free Indole-Urea Building Block

With a molecular weight of 307.4 Da and zero halogen atoms, 852140-73-9 occupies a favorable property space for lead-like compound libraries . It contrasts with heavier, di-halogenated analogs (MW >360) that may violate commonly applied lead-likeness criteria (e.g., MW ≤350). Procurement for fragment-based or lead-oriented screening collections is supported by its commercial availability from multiple vendors [1] and its fully synthetic nature, which ensures reproducibility across resupply batches.

Negative Selection: Avoiding 852140-73-9 When Validated Urease or ABCG2 Inhibitory Activity Is Required

Despite the indole-urea scaffold being privileged for urease and ABCG2 inhibition [1], no verified quantitative data exists for 852140-73-9 against either target. Researchers specifically seeking a validated urease inhibitor should instead procure characterized analogs such as indole-based sulfonate/sulfamate derivatives (reported IC50 as low as 0.23 μM) . Similarly, those targeting ABCG2-mediated multidrug resistance should select from the extended π-system phenylurea indole series (compounds 3c-3f) with published potent inhibitory activity [1], rather than this uncharacterized 3-methylphenyl analog.

Quote Request

Request a Quote for 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.